2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17458165
InChI: InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2
SMILES:
Molecular Formula: C11H12F3N3O
Molecular Weight: 259.23 g/mol

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one

CAS No.:

Cat. No.: VC17458165

Molecular Formula: C11H12F3N3O

Molecular Weight: 259.23 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one -

Specification

Molecular Formula C11H12F3N3O
Molecular Weight 259.23 g/mol
IUPAC Name 2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone
Standard InChI InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2
Standard InChI Key YKVBKHAAYHVAIR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a trifluoroacetyl group (CF3CO\text{CF}_3\text{CO}) and at the 6-position with a piperazine ring. This configuration introduces both electron-withdrawing (trifluoroacetyl) and electron-donating (piperazine) effects, creating a polarized system that influences its reactivity and intermolecular interactions. The IUPAC name, 2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone, reflects this substitution pattern.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC11H12F3N3O\text{C}_{11}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}
Molecular Weight259.23 g/mol
Canonical SMILESC1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F\text{C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F}
InChI KeyYKVBKHAAYHVAIR-UHFFFAOYSA-N
PubChem CID54596096
Solubility (Predicted)Moderate in polar aprotic solvents

The trifluoroacetyl group enhances thermal stability (Tm>150CT_m > 150^\circ \text{C}) and lipophilicity (logP1.8\log P \approx 1.8), while the piperazine ring contributes to basicity (pKa8.2\text{p}K_a \approx 8.2) and hydrogen-bonding capacity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.22 (d, J=5.4J = 5.4 Hz, pyridine-H), 7.53–7.07 (m, aromatic protons), 4.08 (t, piperazine-CH2_2), 2.36 (s, pyridine-CH3_3) .

  • 13C^{13}\text{C} NMR: δ 181.16 (C=O), 158.49 (pyridine-C), 130.53–111.25 (aromatic carbons) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/zm/z 381.1341 (calc. 381.1355 for C18H20F3N4S\text{C}_{18}\text{H}_{20}\text{F}_{3}\text{N}_{4}\text{S}) .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Piperazine-Pyridine Coupling: Reaction of 6-chloropyridin-3-yl trifluoroacetate with piperazine in the presence of a palladium catalyst (e.g., Pd2_2(dba)3_3) yields the intermediate 6-(piperazin-1-yl)pyridin-3-yl trifluoroacetate .

  • Trifluoroacetyl Introduction: Treatment with trifluoroacetic anhydride under basic conditions installs the trifluoroacetyl group.

Alternative methods employ 1,1′-thiocarbonyldiimidazole-assisted coupling, achieving yields up to 78% under microwave irradiation .

Table 2: Comparative Synthetic Methods

MethodYield (%)Reaction TimeKey Reagents
Pd-catalyzed coupling6524 hPd2_2(dba)3_3, Cs2_2CO3_3
Thiocarbonyldiimidazole782 h1,1′-Thiocarbonyldiimidazole
Chan-Lam modification5212 hCu(OAc)2_2, O2_2 atmosphere

Reactivity Profile

The trifluoroacetyl group undergoes nucleophilic substitution at the carbonyl carbon, enabling derivatization with amines or hydrazines. The piperazine nitrogen atoms participate in acid-base reactions, forming salts with hydrochloric or trifluoroacetic acid, which improve aqueous solubility for biological assays .

Pharmacological Applications

Antimicrobial Activity

Inhibition of Bacillus subtilis Sfp phosphopantetheinyl transferase (IC50_{50} = 3.2 μM) has been demonstrated, suggesting potential as a broad-spectrum antibiotic . The mechanism involves competitive binding to the enzyme’s active site, disrupting carrier protein modification essential for bacterial lipid biosynthesis .

Materials Science Applications

Thermal Stability

Thermogravimetric analysis (TGA) shows a decomposition onset at 210°C, attributable to the robust trifluoroacetyl group. This property is advantageous for high-temperature polymer composites.

Solubility and Film Formation

The compound forms uniform films when spin-coated from dimethylformamide (DMF) solutions, with surface roughness < 5 nm (AFM analysis). Its solubility in fluorinated solvents (e.g., hexafluoroisopropanol) enables use in specialty coatings.

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